(5E)-5-({3-[2-(3-Methoxyphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-({3-[2-(3-Methoxyphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a sulfanylidene group, and a methoxyphenoxy ethoxy phenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-({3-[2-(3-Methoxyphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the following steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-halo acid or ester under basic conditions.
Introduction of the Methoxyphenoxy Ethoxy Phenyl Moiety: This step involves the nucleophilic substitution reaction where the phenoxy ethoxy group is introduced using a suitable phenol derivative.
Formation of the Sulfanylidene Group: This is typically done by reacting the intermediate with a sulfurizing agent such as Lawesson’s reagent.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazolidinone ring or the methoxyphenoxy group, potentially leading to the formation of alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitrated derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, aiding in various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, effective against a range of bacterial and fungal pathogens.
Anticancer Research: Preliminary studies suggest that it may have cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
Industry:
Pharmaceuticals: Its potential biological activities make it a candidate for drug development.
Agriculture: It could be used in the development of new agrochemicals for pest control.
Mechanism of Action
The mechanism of action of (5E)-5-({3-[2-(3-Methoxyphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazolidinone and sulfanylidene groups. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone ring and are known for their antidiabetic properties.
Sulfonylureas: These compounds also contain sulfur and are used as antidiabetic agents.
Phenoxy Herbicides: These compounds share the phenoxy group and are used in agriculture.
Uniqueness: (5E)-5-({3-[2-(3-Methoxyphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring, a sulfanylidene group, and a methoxyphenoxy ethoxy phenyl moiety. This unique structure gives it a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
(5E)-5-[[3-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S2/c1-22-14-5-3-7-16(12-14)24-9-8-23-15-6-2-4-13(10-15)11-17-18(21)20-19(25)26-17/h2-7,10-12H,8-9H2,1H3,(H,20,21,25)/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDCOMOYJGXFSD-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOC2=CC=CC(=C2)C=C3C(=O)NC(=S)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC=C1)OCCOC2=CC=CC(=C2)/C=C/3\C(=O)NC(=S)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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